molecular formula C21H17N3OS B6506007 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide CAS No. 724757-73-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide

Cat. No.: B6506007
CAS No.: 724757-73-7
M. Wt: 359.4 g/mol
InChI Key: YWLZDXNMTHLRHN-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenylthioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenylthioacetamide Group: The phenylthioacetamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with phenylthioacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylthioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)ethanamide: Similar structure but with an ethanamide group.

    N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is unique due to its specific combination of the benzimidazole and phenylthioacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLZDXNMTHLRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192803
Record name N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724757-73-7
Record name N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724757-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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